molecular formula C13H13ClN2O2 B3483383 ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate

ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate

Cat. No. B3483383
M. Wt: 264.71 g/mol
InChI Key: FHCGURURBINXOV-UHFFFAOYSA-N
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Description

Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring. The compound you mentioned, “ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate”, is a derivative of quinoxaline. It has ethyl, chloro, and methyl groups attached to the quinoxaline core, as well as a carboxylate group .


Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. The specific synthesis route for “ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate” would depend on the starting materials and the specific conditions .


Molecular Structure Analysis

The molecular structure of “ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate” would be based on the quinoxaline core, with the various groups attached at the 2, 3, 6, and 7 positions. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of “ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate” would depend on the specific conditions and reagents. The chloro group might be susceptible to nucleophilic substitution reactions, while the carboxylate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with “ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of quinoxaline derivatives is an active area of research, due to their potential biological activity. Future research on “ethyl 3-chloro-6,7-dimethyl-2-quinoxalinecarboxylate” could involve exploring its potential biological activities, as well as optimizing its synthesis .

properties

IUPAC Name

ethyl 3-chloro-6,7-dimethylquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-4-18-13(17)11-12(14)16-10-6-8(3)7(2)5-9(10)15-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGURURBINXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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